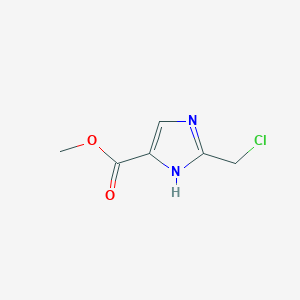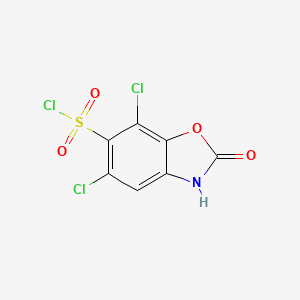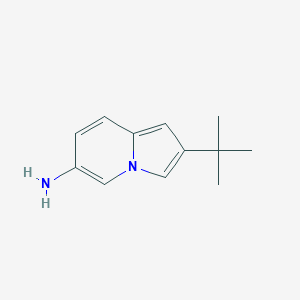
2-tert-Butylindolizin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butylindolizin-6-amine is a chemical compound with the molecular formula C₁₂H₁₆N₂ It is a derivative of indolizine, a bicyclic heterocycle that contains nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylindolizin-6-amine typically involves the construction of the indolizine core followed by the introduction of the tert-butyl and amine groups. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under specific conditions to form the indolizine ring. The tert-butyl group can be introduced via alkylation reactions, and the amine group can be added through amination reactions using reagents like ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butylindolizin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives with altered oxidation states .
Wissenschaftliche Forschungsanwendungen
2-tert-Butylindolizin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-tert-Butylindolizin-6-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indolizine core provides a rigid framework that can interact with enzymes and receptors, potentially modulating their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylamine: A simpler amine with a tert-butyl group.
Indolizine: The parent compound without the tert-butyl and amine groups.
tert-Butanesulfinamide: A related compound used in asymmetric synthesis .
Uniqueness
2-tert-Butylindolizin-6-amine is unique due to the combination of the indolizine core with the tert-butyl and amine groups. This combination imparts specific chemical properties and reactivity that are not present in the individual components. The compound’s structure allows for versatile applications in synthesis and potential biological activity, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
2-tert-butylindolizin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)9-6-11-5-4-10(13)8-14(11)7-9/h4-8H,13H2,1-3H3 |
InChI-Schlüssel |
SIFNBCCBBXTLOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)

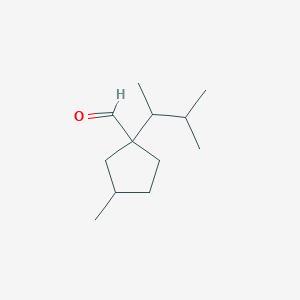
![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)

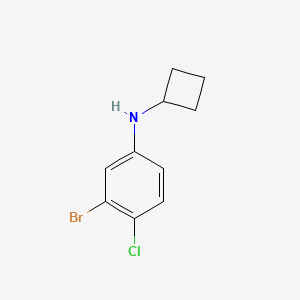
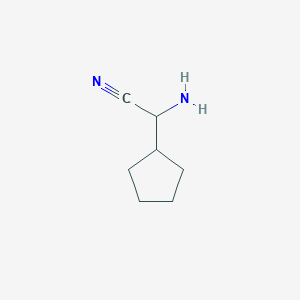
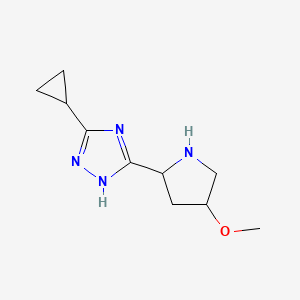
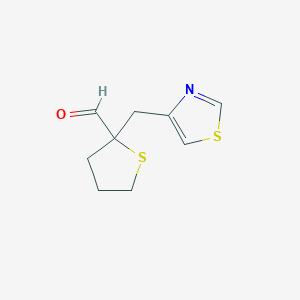
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
